molecular formula C18H11Cl2N5O B10920234 N-(3,5-dichlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(3,5-dichlorophenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10920234
M. Wt: 384.2 g/mol
InChI Key: VSFIWKYZMKEOMP-UHFFFAOYSA-N
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Description

N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the triazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-component reactions (MCRs). One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, good yields, high selectivity, and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and one-pot synthesis can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N7-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. In agricultural applications, it disrupts the growth and development of weeds by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~7~-(3,5-DICHLOROPHENYL)-5-PHENYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific triazolopyrimidine structure, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in both scientific research and industrial applications.

Properties

Molecular Formula

C18H11Cl2N5O

Molecular Weight

384.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C18H11Cl2N5O/c19-12-6-13(20)8-14(7-12)23-17(26)16-9-15(11-4-2-1-3-5-11)24-18-21-10-22-25(16)18/h1-10H,(H,23,26)

InChI Key

VSFIWKYZMKEOMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C(=O)NC4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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